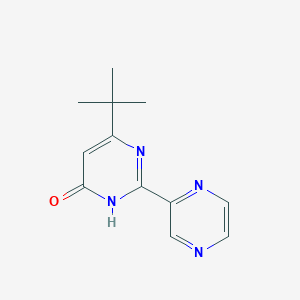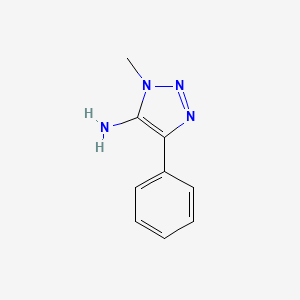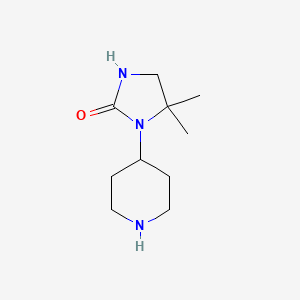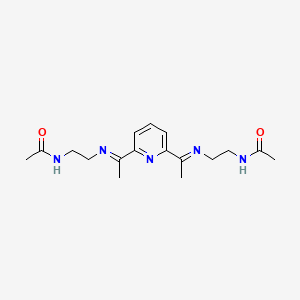
N,N'-((((1E,1'E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is a complex organic compound characterized by its unique structure involving pyridine and azanylylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide typically involves the reaction of pyridine-2,6-dicarbaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in an ethanol solution, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-((1E,1’E)-Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(ethane-2,1-diyl)diacetamide
- N,N’-((1E,1’E)-Decane-1,10-diylbis(azan-1-yl-1-ylidene))bis(ethane-2,1-diyl)diacetamide
Uniqueness
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is unique due to its pyridine-based structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the formation of metal complexes and its potential therapeutic uses .
Propiedades
Fórmula molecular |
C17H25N5O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[2-[1-[6-[N-(2-acetamidoethyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]ethyl]acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-12(18-8-10-20-14(3)23)16-6-5-7-17(22-16)13(2)19-9-11-21-15(4)24/h5-7H,8-11H2,1-4H3,(H,20,23)(H,21,24) |
Clave InChI |
IEGCQWHOYNPIRC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCNC(=O)C)C1=NC(=CC=C1)C(=NCCNC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


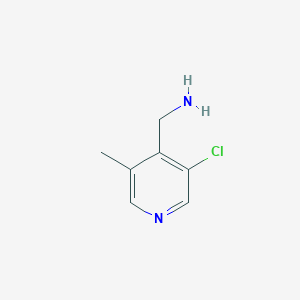
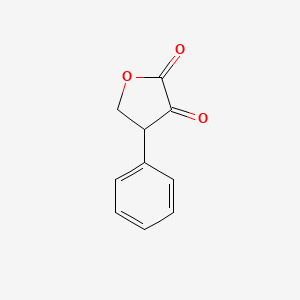
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)

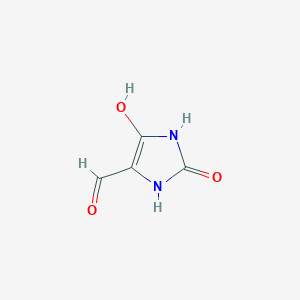
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
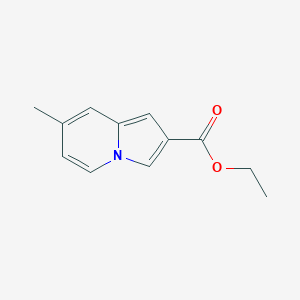
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
